Compound Description: Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]-methyl]-1H-inden-1-one hydrochloride, is a potent cholinesterase inhibitor. It is clinically used for the treatment of Alzheimer's disease. []
Relevance: While not directly structurally analogous, donepezil's pharmacological activity is explored in the context of σ1 receptor binding, similar to the target compound N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide. Both compounds could potentially interact with this receptor, making donepezil relevant for comparison in terms of potential shared or contrasting biological effects. []
Igmesine
Compound Description: Igmesine is a σ1 receptor agonist. In preclinical studies, igmesine, like donepezil and the target compound, has demonstrated antidepressant-like activity in the mouse forced swimming test. This shared pharmacological effect suggests potential overlapping mechanisms of action involving the σ1 receptor. []
Relevance: Although structurally distinct from N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide, igmesine's function as a σ1 receptor agonist makes it a relevant comparison point. Investigating the potential interaction of the target compound with the σ1 receptor, like igmesine, could offer insights into its pharmacological profile and potential therapeutic applications. []
Rivastigmine
Compound Description: Rivastigmine is a cholinesterase inhibitor used in the treatment of Alzheimer's disease. Unlike donepezil, rivastigmine's effects on memory impairment were not blocked by the σ1 receptor antagonist BD1047, indicating a different mechanism of action. []
Relevance: Rivastigmine serves as a contrasting compound to both donepezil and N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide. Its distinct activity profile regarding σ1 receptor involvement highlights the importance of investigating the target compound's potential interaction with this receptor to understand its broader pharmacological effects. []
Tacrine
Compound Description: Tacrine is another cholinesterase inhibitor used in the treatment of Alzheimer's disease. Similar to rivastigmine, tacrine did not demonstrate the same antidepressant-like activity as donepezil or the target compound in the mouse forced swimming test, suggesting a lack of significant σ1 receptor agonism. []
Relevance: Tacrine, like rivastigmine, provides a contrasting pharmacological profile to both donepezil and N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide. Its distinct behavior concerning σ1 receptor-mediated effects further emphasizes the need to investigate the target compound's potential interactions with this receptor. []
Compound Description: BD1047 is a selective σ1 receptor antagonist. It was used to block the effects of donepezil and igmesine in behavioral tasks, indicating the involvement of the σ1 receptor in their mechanisms of action. []
Relevance: While not structurally similar to N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide, BD1047 is crucial for investigating the target compound's potential interaction with the σ1 receptor. By using BD1047 in similar behavioral assays, researchers could determine if the target compound exhibits σ1 receptor agonism or antagonism, providing insights into its pharmacological profile and potential therapeutic applications. []
Compound Description: This compound is a potent and selective inhibitor of TRIM24, a transcriptional regulator involved in cancer development. []
Relevance: The compound shares a benzenesulfonamide moiety with N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide. This structural similarity suggests that the target compound might also exhibit inhibitory activity towards TRIM24 or related targets. Investigating this possibility could reveal new pharmacological applications for the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.